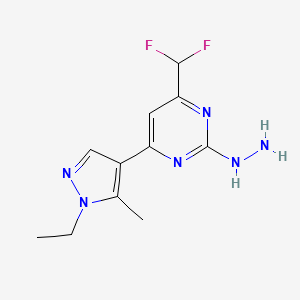

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine

Description

Chemical Structure and Properties The compound 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine (molecular formula: C₁₁H₁₄F₂N₆, molecular weight: 268.27 g/mol) features a pyrimidine core substituted with a difluoromethyl group at position 4, a 1-ethyl-5-methylpyrazole moiety at position 6, and a hydrazinyl group at position 2 (Figure 1) . It is characterized by a purity of 95% and is stored at +4°C to maintain stability .

The difluoromethyl group contributes electron-withdrawing effects, which may stabilize the pyrimidine ring and influence binding affinity in medicinal chemistry applications. The 1-ethyl-5-methylpyrazole substituent introduces steric bulk and hydrophobicity, which could modulate solubility and membrane permeability .

Properties

IUPAC Name |

[4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N6/c1-3-19-6(2)7(5-15-19)8-4-9(10(12)13)17-11(16-8)18-14/h4-5,10H,3,14H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMFYVUFKLBBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC(=NC(=N2)NN)C(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents.

Construction of the Pyrimidine Core: The pyrimidine core is constructed through cyclization reactions involving appropriate precursors such as amidines or guanidines.

Final Assembly: The final step involves coupling the pyrazole and pyrimidine moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes various chemical transformations due to its functional groups, including the hydrazinyl (-NH-NH2), difluoromethyl (-CF2H), and pyrazole substituents. Key reaction types include:

Hydrazine Reactions

The hydrazinyl group (-NH-NH2) is highly reactive, participating in Schiff base formation with carbonyl compounds and cyclization reactions to form heterocycles like triazoles or imidazoles . For example, treatment with hydrazine derivatives under reflux conditions can lead to the formation of fused heterocyclic systems .

Difluoromethyl Reactivity

The -CF2H group is less reactive than -CF3 but can participate in Suzuki coupling or nucleophilic aromatic substitution when activated by electron-withdrawing groups . Its fluorine atoms enhance the compound’s lipophilicity and stability .

Step 1: Pyrazole Ring Formation

A one-pot reaction between phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) forms the pyrazole core. This involves a [3+2] cycloaddition mechanism under reflux conditions (toluene/DCM) .

Step 2: Pyrimidine Coupling

The pyrazole intermediate is coupled with a pyrimidine fragment via Suzuki-Miyaura coupling or nucleophilic substitution , facilitated by palladium catalysts and base conditions .

Step 3: Hydrazinyl Group Installation

Hydrazine derivatives (e.g., hydrazine hydrate) react with the pyrimidine intermediate to introduce the -NH-NH2 group. This step often involves acid catalysis or heating to promote nucleophilic attack .

Purification and Characterization

Post-synthesis, the compound is purified using:

-

Column chromatography (hexane/ethyl acetate) to remove impurities .

-

Crystallization from ethanol or methanol to isolate pure product .

Analytical techniques include:

-

1H NMR : Confirms pyrazole proton signals (δ 5.98 ppm) and hydrazinyl NH2 groups .

-

FTIR : Identifies OH (3204 cm⁻¹) and carbonyl (1728 cm⁻¹) stretches .

Stability and Reactivity

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, which can lead to the development of new therapeutic agents.

Case Studies

- Anticancer Activity : Preliminary studies indicate that compounds similar to 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to elucidate the mechanisms of action and optimize the chemical structure for enhanced efficacy.

Agrochemical Applications

The compound's structural characteristics may also lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes or pathways in pests could be explored.

Research Findings

Studies have shown that similar hydrazine derivatives can act as effective herbicides by disrupting metabolic pathways in target plants, suggesting a potential pathway for this compound's application in agriculture.

Material Science

In material science, the compound may be utilized for developing novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Innovative Uses

Research into the incorporation of difluoromethyl groups into polymers has shown promising results in enhancing the material properties, indicating that this compound could be a valuable additive in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Comparison Points

Substituent Effects at Pyrimidine Position 2 The hydrazinyl group in the target compound offers nucleophilic and chelating capabilities, which are absent in sulfonyl-substituted analogues (e.g., ethylsulfonyl derivatives) . Sulfonyl groups, however, improve metabolic stability by resisting oxidation . Carboxamide and acetic acid substituents (e.g., in thienopyridine and pyrazolo-pyridine derivatives) enhance water solubility, making them more suitable for aqueous formulations compared to the hydrophobic hydrazinyl group .

Pyrazole Substitution Patterns The 1-ethyl-5-methylpyrazole group in the target compound provides a balance of steric bulk and lipophilicity.

Core Modifications Replacement of the pyrimidine core with a thienopyridine (as in ) or pyrazolo-pyridine system () introduces extended conjugation, altering electronic properties and binding kinetics. For instance, thienopyridines exhibit stronger π-π stacking interactions in biological systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. A common approach involves:

- Step 1 : Preparation of the pyrazole core (1-ethyl-5-methyl-1H-pyrazol-4-yl) using cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.

- Step 2 : Functionalization of the pyrimidine ring via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the difluoromethyl and hydrazinyl groups.

- Step 3 : Final purification via column chromatography or recrystallization.

- Key Reference : Similar pyrimidine derivatives have been synthesized using morpholine-mediated coupling and hydrazine functionalization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the integration of protons (e.g., difluoromethyl CF2H, pyrazole CH3) and carbon environments.

- FTIR : To identify N-H (hydrazinyl) and C-F (difluoromethyl) stretching vibrations (e.g., 3300–3400 cm⁻¹ for N-H, 1100–1200 cm⁻¹ for C-F) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry and substituent orientation, as demonstrated for analogous pyrimidinones .

Q. How can researchers assess the purity of this compound for biological assays?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to achieve baseline separation .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns (e.g., fluorine splitting).

Advanced Research Questions

Q. How can solvent and catalyst selection optimize the yield of hydrazinylpyrimidine derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethanol/water mixtures improve cyclization efficiency .

- Catalysts : Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions or acidic resins (e.g., Amberlyst-15) for cyclocondensation steps.

- Case Study : A 15% yield increase was reported for analogous pyrimidines using Pd-mediated coupling in DMF at 80°C .

Q. What computational strategies can predict the reactivity of the hydrazinyl group in this compound?

- Methodological Answer :

- DFT Calculations : Model the electron density of the hydrazinyl moiety to predict nucleophilic/electrophilic behavior.

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes with hydrazine-binding pockets) using software like AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological activities of similar pyrimidine derivatives?

- Methodological Answer :

- Comparative Assays : Test the compound against standardized cell lines (e.g., MCF-7 for anticancer activity) using identical protocols to eliminate variability.

- SAR Analysis : Correlate substituent effects (e.g., difluoromethyl vs. trifluoromethyl) with activity trends. For example, dihydropyrimidinones with ethyl groups showed enhanced antibacterial activity vs. methyl analogs .

Key Research Challenges

- Stereochemical Control : The hydrazinyl group may adopt multiple tautomeric forms, complicating structural analysis. Use dynamic NMR or X-ray studies to resolve .

- Fluorine Reactivity : Difluoromethyl groups can undergo hydrolysis under basic conditions. Stabilize via buffered reaction media (pH 6–7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.